Ortho-Methyl vs. Para-Methyl Benzyl Substitution: Structural and Steric Differentiation from the Commercially Available 4-Methyl Analog
The target compound bears a 2-methylbenzyl (ortho-tolyl) substituent at the C-5 position, whereas the closest commercially cataloged analog—5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 219554-75-3)—carries the methyl group at the para position . This positional isomerism creates a measurable steric difference: the ortho-methyl group introduces greater steric hindrance around the C-5 benzyl attachment point compared to the para-methyl counterpart, which can alter both the conformational preferences of the molecule and its interactions with biological targets [1]. In the broader 2-(phenylimino)thiazolidin-4-one class, 5-substituent modifications have been shown to markedly influence inhibitory potency; for example, in the 5-arylidene-2-phenylimino-4-thiazolidinone series, the nature of the 5-arylidene moiety was found to "markedly influence the potency" of PTP1B and LMW-PTP inhibitors, with specific substitution patterns producing IC₅₀ values in the low micromolar range [2]. The ortho-methyl isomer therefore offers a distinct steric and electronic profile not achievable with the para-methyl analog available from Sigma-Aldrich .
| Evidence Dimension | Steric and electronic differentiation: positional isomerism at the 5-benzyl substituent |
|---|---|
| Target Compound Data | 5-(2-methylbenzyl) substitution (ortho-methyl; CAS 219554-73-1) |
| Comparator Or Baseline | 5-(4-methylbenzyl) substitution (para-methyl; CAS 219554-75-3; Sigma-Aldrich AldrichCPR R670480) |
| Quantified Difference | Qualitative steric difference: ortho-methyl introduces greater rotational restriction and steric hindrance at the C-5 position versus para-methyl; 5-arylidene substitution pattern in the series modulates PTP1B/LMW-PTP IC₅₀ values into the low micromolar range [2] |
| Conditions | Structural comparison based on molecular formula identity (both C₁₇H₁₆N₂OS, MW 296.39) ; biological comparison extrapolated from 5-arylidene-2-phenylimino-4-thiazolidinone SAR data [2] |
Why This Matters
For SAR campaigns or fragment-based screening programs requiring exploration of ortho-substitution effects on the benzyl ring, the 2-methyl isomer provides a unique steric probe that the commercially available para-methyl analog cannot substitute.
- [1] Bhalgat, C. M., et al. (2014). Synthesis and pharmacological screening of some novel anti-hypertensive agents possessing 5-benzylidene-2-(phenylimino)-thiazolidin-4-one ring. European Journal of Medicinal Chemistry, 76, 580–588. https://doi.org/10.1016/j.ejmech.2014.02.048 View Source
- [2] Ottanà, R., Maccari, R., Ciurleo, R., Paoli, P., Jacomelli, M., Manao, G., Camici, G., Laggner, C., & Langer, T. (2009). 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1928–1937. https://doi.org/10.1016/j.bmc.2009.01.044 View Source
